molecular formula C19H19N3O4 B5126404 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5126404
M. Wt: 353.4 g/mol
InChI Key: JDDWYDFVHQSTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide, also known as DPIA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPIA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications.

Mechanism of Action

The exact mechanism of action of 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and inhibit tumor growth. 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide has also been shown to improve glucose and lipid metabolism and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. However, 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects have not been fully studied.

Future Directions

There are several potential future directions for research on 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide and its potential therapeutic applications.

Synthesis Methods

2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the condensation of 2-methoxy-5-methylphenylacetyl chloride with glycine, followed by the reaction with phenyl isocyanate to form the imidazolidinone ring. The final step involves the reaction of the imidazolidinone with 2-methoxy-5-methylphenylamine to form 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide.

Scientific Research Applications

2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methoxy-5-methylphenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-8-9-16(26-2)15(10-13)20-17(23)11-22-18(24)12-21(19(22)25)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDWYDFVHQSTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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